3-chloro-N-(3-chloropropyl)benzamide
Description
Fundamental Importance of Benzamide (B126) Scaffolds in Synthetic Chemistry
The benzamide scaffold, a functional group characterized by a benzene (B151609) ring attached to an amide, is a cornerstone of modern synthetic chemistry. researchgate.netresearchgate.net Its prevalence stems from the amide bond's remarkable stability and its capacity to participate in hydrogen bonding as both a donor and an acceptor. researchgate.net This dual nature makes benzamide derivatives crucial building blocks in the synthesis of a wide array of more complex molecules. researchgate.net They are often employed as key intermediates in the creation of various biologically active compounds, underscoring their foundational role in medicinal chemistry and drug discovery. researchgate.netresearchgate.net The versatility of the benzamide structure allows for a multitude of chemical modifications, enabling chemists to fine-tune the properties of the resulting molecules for specific applications.
Structural Diversity and Chemical Relevance of N-Alkyl and Halogenated Benzamides
The chemical utility of the benzamide scaffold is significantly expanded through the introduction of various substituents. Among these, N-alkyl and halogenated derivatives are of particular interest in chemical research.
N-Alkyl Benzamides: The process of N-alkylation, which involves the addition of an alkyl group to the nitrogen atom of the amide, can be achieved through various synthetic methods. acs.orgresearchgate.netnih.gov This modification can influence the molecule's physical and chemical properties, such as its solubility and reactivity.
Halogenated Benzamides: The incorporation of halogen atoms, such as chlorine, into the benzamide structure is a common strategy in medicinal chemistry. researchgate.net Halogenation can impact a molecule's binding affinity to biological targets and its metabolic stability. researchgate.netnih.gov The position of the halogen on the benzene ring can lead to different isomers with distinct chemical behaviors. For instance, the crystal structures of various chloro-substituted benzamides, such as 3-chloro-N-(3-chlorophenyl)benzamide and 3-chloro-N-(2-chlorophenyl)benzamide, have been studied to understand the influence of chlorine substitution on their molecular conformation. nih.govnih.govnih.gov
The combination of N-alkylation and halogenation gives rise to a vast library of substituted benzamides with a wide spectrum of chemical properties, making them valuable tools for exploring chemical space and developing new functional molecules.
Specific Research Directions for 3-chloro-N-(3-chloropropyl)benzamide within Benzamide Chemistry
The compound this compound is a specific example of a di-chlorinated, N-alkylated benzamide. Its structure, featuring a chlorine atom on the benzoyl ring and another on the N-propyl side chain, suggests its potential as a specialized chemical intermediate.
The synthesis of this compound likely involves the reaction of 3-chlorobenzoyl chloride with 3-chloro-1-propanamine. 3-chloro-1-propanol (B141029) is a known precursor for creating such amines. google.com The presence of two reactive chloro-substituents opens up possibilities for further chemical transformations. For instance, these chloro groups could potentially be displaced in nucleophilic substitution reactions to create more complex molecules.
While specific, publicly available research focusing exclusively on the applications of this compound is limited, its structural motifs are found in various areas of chemical and pharmaceutical research. For example, related compounds containing the chloropropylpiperazine moiety have been noted in the context of controlled substances. www.gov.uk This highlights the importance of understanding the chemical reactivity and potential biological activity of molecules containing such features. The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within the extensive family of substituted benzamides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3-chloropropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-2-6-13-10(14)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOMANMSYJWDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289350 | |
| Record name | 3-Chloro-N-(3-chloropropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330469-02-8 | |
| Record name | 3-Chloro-N-(3-chloropropyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330469-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3-chloropropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization of 3 Chloro N 3 Chloropropyl Benzamide
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental to the elucidation of a molecule's structure and electronic properties. However, for 3-chloro-N-(3-chloropropyl)benzamide, specific experimental data from these methods are not available in the reviewed literature. The following sections outline the types of analyses that would be required for a thorough characterization.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Analyses
FTIR and FT-Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. A hypothetical analysis of this compound would be expected to reveal characteristic vibrational frequencies. For instance, the amide group would exhibit distinct bands corresponding to N-H stretching, C=O stretching (Amide I), and N-H bending coupled with C-N stretching (Amide II). The presence of the chloro-substituents on both the benzoyl ring and the propyl chain would also result in specific C-Cl stretching and bending vibrations. A comparative analysis of the FTIR and FT-Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other.
Without experimental data, a definitive table of vibrational frequencies cannot be constructed.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of an organic molecule.
In a ¹H NMR spectrum of this compound, the aromatic protons on the 3-chlorophenyl ring would appear as a complex multiplet pattern in the downfield region. The amide proton (N-H) would likely present as a broad singlet or a triplet, depending on the solvent and temperature, with its chemical shift influenced by hydrogen bonding. The protons of the 3-chloropropyl chain would give rise to three distinct signals, each integrating to two protons. These would likely appear as multiplets due to spin-spin coupling with adjacent methylene (B1212753) groups.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. One would expect to observe distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the chlorine atom showing a characteristic shift), and the three carbons of the propyl chain.
A detailed assignment of chemical shifts is not possible without experimental spectra.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the benzoyl moiety contains a chromophore that would be expected to absorb in the UV region. The spectrum would likely show characteristic π → π* transitions associated with the aromatic ring and the carbonyl group. The position and intensity of these absorption bands would be influenced by the chloro-substituent on the benzene (B151609) ring.
Specific absorption maxima (λmax) cannot be reported without experimental determination.
Crystallographic Analysis for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction: Determination of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study of this compound would yield a wealth of structural data. This would include the precise lengths of all covalent bonds (e.g., C=O, C-N, C-Cl, C-C, C-H) and the angles between them. Such data is crucial for understanding the geometry of the amide linkage and the influence of the chloro substituents on the molecular structure.
While data for analogous compounds such as 3-chloro-N-(3-chlorophenyl)benzamide exists and shows, for example, that the N-H and C=O bonds are anti to each other in the two independent molecules found in its crystal structure, this information cannot be directly extrapolated to this compound.
A table of bond lengths and angles for the title compound cannot be compiled in the absence of crystallographic data.
Conformational Landscape and Dihedral Angle Analysis of the Amide and Substituent Moieties
In the absence of experimental data, a conclusive discussion of the conformational landscape of this compound remains speculative.
Analysis of Asymmetric Units within the Crystal Structure
An analysis of the asymmetric unit of this compound is contingent on the determination of its crystal structure through techniques such as single-crystal X-ray diffraction. As no such data is publicly available, the number of molecules in the asymmetric unit (Z') and their specific conformations and relationships cannot be described.
Computational and Theoretical Investigations of 3 Chloro N 3 Chloropropyl Benzamide
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory is a robust method for investigating the electronic structure and properties of molecules. Calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G++(d,p) to provide a good balance of accuracy and computational cost. nih.gov
A geometry optimization calculation is the first step, seeking the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For 3-chloro-N-(3-chloropropyl)benzamide, the key conformational features include the torsion angles around the amide bond (C-N) and the flexible 3-chloropropyl chain.
Below is an illustrative table of key geometrical parameters expected from a DFT optimization.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-Cl (Aromatic) | ~1.75 Å |
| Bond Length | C-Cl (Alkyl) | ~1.80 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | O=C-N-H | ~180° (trans) |
This interactive table contains predicted data based on computational studies of similar benzamide (B126) structures.
Following optimization, a frequency calculation can predict the molecule's vibrational spectra (Infrared and Raman). This analysis not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the assignment of spectral peaks to specific molecular motions. nih.gov
The vibrational modes can be characterized by their frequency and the atoms involved. Key expected vibrations for this compound would include:
N-H stretch: A sharp, distinct peak typically found around 3300-3400 cm⁻¹.
Aromatic C-H stretch: Multiple peaks just above 3000 cm⁻¹.
Aliphatic C-H stretch: Multiple peaks just below 3000 cm⁻¹.
C=O stretch (Amide I band): A very strong absorption between 1650-1680 cm⁻¹.
N-H bend (Amide II band): A strong band typically near 1550 cm⁻¹.
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
C-Cl stretches: Strong absorptions in the 600-800 cm⁻¹ range.
A normal coordinate analysis allows for the detailed assignment of these modes based on their potential energy distribution. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. acs.org
HOMO: For this molecule, the HOMO is expected to be distributed primarily over the electron-rich 3-chlorobenzoyl moiety, particularly the aromatic ring and the nitrogen and oxygen lone pairs.
LUMO: The LUMO is likely centered on the π* orbital of the carbonyl group and the aromatic ring. mdpi.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It would show highly electronegative (red) regions around the carbonyl oxygen, the nitrogen atom, and the two chlorine atoms, indicating sites susceptible to electrophilic attack. Electropositive (blue) regions, primarily around the amide N-H proton, would indicate sites for nucleophilic attack.
Population analysis methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom, quantifying the electron distribution. researchgate.net The carbonyl carbon would carry a significant partial positive charge, while the oxygen, nitrogen, and chlorine atoms would be negatively charged.
Reactivity descriptors derived from conceptual DFT, such as the Fukui function, offer a more sophisticated view of reactivity. wikipedia.orgnih.gov The Fukui function, f(r), predicts the most likely sites for nucleophilic and electrophilic attack by analyzing how the electron density changes with the addition or removal of an electron. nih.gov For this compound, the analysis would likely identify:
Site for Nucleophilic Attack: The carbonyl carbon, as it is electron-deficient.
Site for Electrophilic Attack: The carbonyl oxygen and the nitrogen atom, due to their lone pairs.
Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into localized Lewis-like structures (bonds and lone pairs), revealing underlying intramolecular interactions. readthedocs.iowisc.edu The most significant interaction in the amide group is the resonance stabilization arising from the delocalization of the nitrogen's lone pair (n) into the antibonding π* orbital of the carbonyl group (C=O). mdpi.comrsc.org
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP (N) | π* (C=O) | ~ 50-60 |
| LP (O) | σ* (C-N) | ~ 20-25 |
| σ (C-H) | σ* (C-Cl) | ~ 1-2 |
This interactive table shows plausible stabilization energies from NBO analysis based on general amide chemistry.
Molecular Dynamics Simulations and Conformational Space Exploration
While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations model the molecule's behavior over time at a given temperature, accounting for environmental effects like solvent. rsc.orgresearchgate.net An MD simulation of this compound, perhaps in a water or ethanol (B145695) solvent box, would reveal its dynamic behavior. tandfonline.com
By tracking the atomic positions over a simulation of hundreds of nanoseconds, one can explore the molecule's accessible conformational space. This is particularly important for the flexible 3-chloropropyl side chain. Analysis of the simulation trajectory would yield information on:
Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone, one can assess its structural stability over time. tandfonline.com
Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom would highlight the most flexible regions of the molecule, expected to be the terminal end of the chloropropyl chain.
Hydrogen Bonding: The simulation would show the dynamics of intermolecular hydrogen bonds between the amide group (both as a donor, N-H, and acceptor, C=O) and solvent molecules.
These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a more realistic, condensed-phase environment. tandfonline.comdntb.gov.ua
Intermolecular Interaction Analysis: Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Studies
Detailed Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) studies for this compound have not been specifically reported in the surveyed literature. However, the application of these methods to analogous compounds offers significant insights into the types of intermolecular interactions that likely govern the crystal packing of the target molecule.
The table below summarizes key intermolecular interactions identified in related benzamide structures, which could be extrapolated to understand the molecular behavior of this compound.
| Compound Name | Dominant Intermolecular Interactions | Reference |
| 3-chloro-N-(3-chlorophenyl)benzamide | N—H⋯O hydrogen bonds | nih.govnih.gov |
| N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | H⋯O/O⋯H, H⋯C/C⋯H, H⋯H contacts | niscpr.res.in |
| 3-chloro-N-(3-methylphenyl)benzamide | N—H⋯O hydrogen bonds | researchgate.net |
This table presents data for compounds structurally related to this compound to infer potential intermolecular interactions.
Computational Studies on Reaction Mechanisms and Reactivity Trends
Specific computational studies on the reaction mechanisms and reactivity trends of this compound are not available in the current body of scientific literature. However, computational chemistry, particularly Density Functional Theory (DFT), has been effectively employed to investigate the reactivity of other benzamide derivatives. These studies provide a methodological basis for any future computational analysis of this compound.
For example, computational studies on 4-chloro-N,N-diphenylbenzamide have utilized DFT with the B3LYP functional to analyze its structural and geometrical parameters. rsc.org Such studies often involve the calculation of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and kinetic stability. niscpr.res.in Research on the reaction mechanisms of other complex amides has also been successfully modeled using DFT, identifying transition states and reaction pathways.
The reactivity of the this compound molecule will likely be influenced by the electrophilic and nucleophilic centers created by the chlorine and oxygen atoms, as well as the amide linkage. The chloro-substituent on the benzoyl ring and the chloro-substituent on the N-propyl chain will have distinct effects on the electron distribution and, consequently, the reactivity of the molecule.
Future computational work on this compound would likely involve:
Geometry Optimization: To determine the most stable three-dimensional conformation.
Frontier Molecular Orbital (FMO) Analysis: To identify the HOMO and LUMO and predict sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and reactive sites.
Reaction Pathway Modeling: To investigate the mechanisms of potential reactions, such as nucleophilic substitution at the chloropropyl group or reactions involving the amide bond.
Chemical Reactivity and Transformations of 3 Chloro N 3 Chloropropyl Benzamide
Chemical Reactivity of the Amide Functional Group
The amide functional group is generally characterized by its stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group. mdpi.com This resonance imparts a partial double-bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon and rendering the amide bond relatively unreactive. mdpi.comlibretexts.org However, the specific substitution pattern in 3-chloro-N-(3-chloropropyl)benzamide introduces electronic and steric factors that modify this inherent stability.
Nucleophilic Acyl Substitution Pathways at the Carbonyl Center
Nucleophilic acyl substitution is a primary reaction pathway for amides, typically proceeding through a two-stage addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group to regenerate the carbonyl double bond. libretexts.org
For this compound, the reactivity of the carbonyl carbon is influenced by two key factors:
Inductive Effect of the Aryl Substituent : The chlorine atom at the meta-position of the benzoyl ring is electron-withdrawing. This inductive effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzamide (B126). libretexts.org
Nature of the Nucleophile : The reaction's success is highly dependent on the nucleophile. Strong, negatively charged nucleophiles, such as organolithium reagents, can effectively add to the amide carbonyl. nih.govresearchgate.net The reaction with weaker nucleophiles, like water (hydrolysis), typically requires harsh conditions, such as strong acid or base catalysis and heat, to overcome the amide's stability. libretexts.org
The general mechanism can be summarized as follows:
Nucleophilic Addition : A nucleophile (Nu⁻) adds to the carbonyl carbon.
Tetrahedral Intermediate Formation : A transient sp³-hybridized intermediate is formed.
Elimination : The C-N bond cleaves, releasing the N-(3-chloropropyl)amine anion as the leaving group and forming a new carbonyl compound.
Influence of N-Alkylation on Amide Reactivity and Stability
The presence of the 3-chloropropyl group on the amide nitrogen (N-alkylation) significantly alters the group's electronic and steric properties, impacting its reactivity. nih.govrsc.org
Steric Effects and Planarity : N-alkylation can introduce steric strain that forces the amide bond to twist, disrupting the planarity required for optimal resonance stabilization. mdpi.comnih.gov This "twisted amide" character reduces the n(N) → π*(C=O) conjugation, which in turn increases the electrophilicity of the carbonyl carbon and the single-bond character of the C-N bond. nih.gov
Enhanced Reactivity : A consequence of this reduced resonance is a dramatic increase in reactivity. The amide becomes more susceptible to nucleophilic addition at the carbonyl center. nih.gov Furthermore, the weakened C-N bond can be activated towards cleavage under specific conditions, a transformation that is otherwise difficult for highly stable, planar amides. nih.gov
Studies on related N-alkylated amides have demonstrated that this structural distortion facilitates reactions that are typically challenging for amides, highlighting the profound effect of the N-alkyl substituent. nih.govnih.gov
Transformation Chemistry of Halogen Substituents
The presence of two distinct carbon-chlorine bonds—one on the aromatic ring (aryl chloride) and one on the propyl chain (alkyl chloride)—presents opportunities for selective functionalization. The differing chemical environments of these halogens dictate their reactivity and the methods required for their activation.
Carbon-Halogen Bond Activation and Functionalization (e.g., Photoredox Catalysis, Radical Reactions)
Activating the relatively inert C-Cl bonds, particularly the strong aryl C-Cl bond, often requires advanced synthetic methods beyond traditional nucleophilic substitution.
Aryl Chloride Activation : The aryl chloride bond is strong and resistant to cleavage. Modern techniques like photoredox catalysis have emerged as powerful tools for its activation. acs.org In this process, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with the aryl chloride. This generates a highly reactive aryl radical, which can then participate in a variety of bond-forming reactions, such as C-C or C-heteroatom couplings. acs.orgacs.org This strategy bypasses the high energy barrier associated with traditional methods.
Alkyl Chloride Activation : The primary alkyl chloride is more susceptible to classic Sₙ2 reactions than the aryl chloride. However, its activation can also be achieved through radical pathways. Silyl radical-mediated chlorine atom abstraction, often used in conjunction with photoredox and nickel catalysis, is a strategy to generate alkyl radicals from alkyl chlorides. princeton.edu These radicals can then be used in cross-coupling reactions to form new C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds. princeton.edunih.gov
Regioselective Reactions of the Benzoyl and Propyl Halogens
The ability to selectively react one halogen in the presence of the other is a key synthetic challenge. The choice of reagents and reaction conditions determines which C-Cl bond will be functionalized.
Sₙ2 Reactions at the Propyl Chain : The primary alkyl chloride is a good electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. Strong nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻) can readily displace the chloride on the propyl chain under relatively mild conditions, leaving the aryl chloride untouched.
Transition Metal-Catalyzed Cross-Coupling : Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are highly effective for functionalizing aryl halides. Under these conditions, it is often possible to selectively react the aryl chloride while the alkyl chloride remains intact, due to the mechanism involving oxidative addition to the C(sp²)-Cl bond.
Radical Reactions : In photoredox-catalyzed reactions, selectivity can be tuned. While methods exist for activating both aryl and alkyl chlorides, the specific catalyst and conditions can favor one over the other. acs.orgprinceton.edu For instance, certain photocatalytic systems are specifically designed to reduce aryl chlorides to form aryl radicals. acs.orgnih.gov
The following table summarizes the expected reactivity patterns:
Table 1: Regioselective Reactivity of Halogen Groups in this compound
| Reaction Type | Reagents/Conditions | Preferred Reaction Site | Resulting Transformation |
|---|---|---|---|
| Nucleophilic Substitution (Sₙ2) | NaI, KCN, NaN₃, etc. in a polar aprotic solvent | Propyl Chloride | Displacement of the propyl chloride by the nucleophile |
| Cross-Coupling (e.g., Suzuki) | Boronic acid, Pd catalyst, base | Benzoyl Chloride | Formation of a new C-C bond at the aryl ring |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), light, reducing or oxidizing agent | Benzoyl Chloride (typically) | Generation of an aryl radical for subsequent coupling reactions acs.orgacs.org |
| Radical Abstraction | Silane, radical initiator, transition metal catalyst | Propyl Chloride or Benzoyl Chloride | Generation of an alkyl or aryl radical, depending on the system princeton.edu |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound contains both a nucleophilic center (the amide nitrogen) and an electrophilic center (the carbon bearing the propyl chloride), separated by a flexible alkyl chain. This arrangement makes the molecule a prime candidate for intramolecular cyclization.
The most probable intramolecular reaction is a nucleophilic attack of the amide nitrogen onto the terminal carbon of the propyl chain. For this to occur, the amide proton must first be removed by a base to increase the nitrogen's nucleophilicity. The subsequent intramolecular Sₙ2 reaction would lead to the formation of a six-membered heterocyclic ring.
Proposed Cyclization Pathway:
Deprotonation : A suitable base (e.g., NaH, K₂CO₃) removes the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion.
Intramolecular Sₙ2 Attack : The nucleophilic nitrogen anion attacks the terminal carbon of the chloropropyl chain.
Ring Closure : A chloride ion is expelled, resulting in the formation of 1-(3-chlorobenzoyl)tetrahydropyrimidin-2-one , a six-membered ring.
This type of cyclization is a well-established method for synthesizing N-heterocycles from precursors containing both an amide and a leaving group on an alkyl chain. rsc.orgmiami.edu The efficiency of such reactions is often high, as intramolecular processes are entropically favored over their intermolecular counterparts.
Stereochemical Aspects and Conformational Isomerism about the Amide Bond
The stereochemistry and conformational flexibility of the amide bond in this compound are critical determinants of its three-dimensional structure and, consequently, its chemical behavior. The amide linkage is not a simple single bond, a fact that imparts distinct stereochemical properties to the molecule.
The planarity of the amide group arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, creating a partial double bond character between the carbonyl carbon and the nitrogen atom. nih.govresearchgate.netnanalysis.com This resonance stabilization restricts free rotation around the C-N bond, leading to the existence of conformational isomers, often referred to as rotamers. This restricted rotation is a fundamental property of amides and is crucial for understanding the structure of peptides and other biologically relevant molecules. nih.govnanalysis.com
For a secondary amide like this compound, two primary planar conformations are possible: the E (trans) and Z (cis) isomers. In these isomers, the substituents on the nitrogen and carbonyl carbon are on opposite or the same side of the C-N bond, respectively. Generally, the E (trans) conformation, where the bulkier groups are positioned on opposite sides to minimize steric hindrance, is significantly more stable. In the case of this compound, the E isomer would have the 3-chlorobenzoyl group and the 3-chloropropyl group in a trans arrangement.
Studies on structurally analogous compounds provide insight into the likely conformational preferences of this compound. For instance, in N-methylbenzamide, the N-methyl group is generally found to be coplanar with the carbonyl group. nih.gov Research on ortho-chlorinated tertiary aromatic amides has demonstrated that halogen substitution on the aromatic ring can dramatically increase the rotational barriers around both the C-C(O) and N-C(O) bonds due to steric and electronic effects. nsf.gov While the chlorine atom in this compound is in the meta position, it still influences the electronic properties of the ring and can affect the rotational barriers.
A crystallographic study of a closely related molecule, 3-chloro-N-(3-chlorophenyl)benzamide, reveals that the N-H and C=O bonds adopt an anti-conformation to each other. nih.gov This study also quantified the dihedral angles between the amide plane and the aromatic rings, providing a model for the expected spatial arrangement in this compound.
The following table summarizes the key dihedral angles and conformational observations from related benzamide structures, which can be used to infer the stereochemical properties of this compound.
| Structural Feature | Observation in Analogous Compounds | Reference |
| Amide Bond (C-N) | Restricted rotation due to partial double bond character, leading to E/Z isomerism. | nih.govresearchgate.net |
| Ar-C(O) Rotation | Bulky N-substituents tend to decrease the rate of rotation. | researchgate.net |
| N-C(O) Rotation | Ortho-chloro substitution increases the rotational barrier up to 6.7 kcal/mol. | nsf.gov |
| Amide-Aniline Ring Dihedral Angle | In 3-chloro-N-(3-chlorophenyl)benzamide, these angles are 31.5° and 34.7° in two independent molecules. | nih.gov |
| Amide-Benzoyl Ring Dihedral Angle | In 3-chloro-N-(3-chlorophenyl)benzamide, these angles are 37.4° and 37.2°. | nih.gov |
| Benzoyl-Aniline Ring Dihedral Angle | In 3-chloro-N-(3-chlorophenyl)benzamide, the rings are nearly coplanar, with angles of 9.1° and 7.3°. | nih.gov |
The energy barrier to rotation around the amide C-N bond is significant enough that the different conformers can often be observed and characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The coalescence temperature in a variable-temperature NMR experiment can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For typical secondary amides, these barriers are in the range of 15-20 kcal/mol.
The following table presents typical rotational energy barriers found in related amide systems, which provide a basis for estimating the conformational dynamics of this compound.
| Type of Rotation | Compound Class | Typical Rotational Barrier (kcal/mol) | Reference |
| Amide C-N Rotation | N,N-dimethylacetamide | ~16.4 | nih.gov |
| Amide C-N Rotation | N-benzhydrylformamides | 20-23 | mdpi.com |
| Ar-C(O) Rotation | ortho-dichloro tertiary aromatic amides | up to 19.2 | nsf.gov |
Advanced Applications and Future Research Directions in Non Biological Contexts
Role as Synthetic Intermediates for Complex Organic Molecules
The structure of 3-chloro-N-(3-chloropropyl)benzamide inherently positions it as a valuable synthetic intermediate for the construction of more complex organic molecules. The presence of two reactive chloro groups at different positions—one on the aromatic ring and one on the alkyl chain—allows for selective and sequential functionalization.
The N-(3-chloropropyl) group is particularly amenable to a variety of nucleophilic substitution reactions. nih.gov This functionality can be exploited to introduce diverse chemical entities, leading to the synthesis of a wide array of derivatives. For instance, reaction with primary or secondary amines can yield diamine structures, while reaction with thiols can introduce sulfur-containing moieties. The amide bond itself can also be a site for further reactions, such as reduction to an amine. orgosolver.com
The chloro-substituent on the benzoyl ring offers another handle for chemical modification, typically through cross-coupling reactions. Palladium-catalyzed reactions, for example, could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. nih.gov The differential reactivity of the aryl chloride versus the alkyl chloride can be exploited to achieve regioselective modifications.
The synthesis of related benzamide (B126) derivatives often involves the amidation of a corresponding benzoic acid or acyl chloride with an appropriate amine. nih.govnih.gov In the case of this compound, this would likely involve the reaction of 3-chlorobenzoyl chloride with 3-chloropropan-1-amine. The versatility of benzamides as building blocks is well-established in medicinal chemistry for creating libraries of compounds for drug discovery. mdpi.comresearchgate.net This same principle applies to the synthesis of novel organic materials and functional molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| N-(3-chloropropyl) | Nucleophilic Substitution | Amines (R₂NH), Thiols (RSH), Alkoxides (RO⁻) | N-(3-aminopropyl), N-(3-thiopropyl), N-(3-alkoxypropyl) |
| Aromatic Chloro | Cross-Coupling | Boronic acids, Stannanes, Amines | Aryl-Aryl, Aryl-Alkyl, Aryl-Amine |
| Amide Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary Amine |
| Amide N-H | Deprotonation followed by Alkylation | Strong base, Alkyl halide | N,N-disubstituted Amide |
This table presents hypothetical reactions based on the known chemistry of the functional groups present in the molecule.
Exploration in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it a promising candidate for applications in materials science and polymer chemistry. The two chloro groups can serve as reactive sites for polymerization or for grafting onto polymer backbones.
For instance, the chloropropyl chain could participate in polycondensation reactions with difunctional nucleophiles, such as diamines or diols, to form novel polyamides or polyesters. The resulting polymers would have the 3-chlorobenzamide (B146230) moiety as a repeating side group, which could influence the material's properties, such as thermal stability, solubility, and mechanical strength. The synthesis of high molecular weight poly(p-benzamide)s has been demonstrated, highlighting the potential of benzamide derivatives in polymer synthesis. acs.org
Furthermore, the molecule could be used as a monomer in the synthesis of functional polymers. google.com For example, the aromatic chloro group could be converted to a polymerizable group, such as a vinyl or acryloyl group, through a suitable chemical transformation. The resulting monomer could then be polymerized to yield a polymer with pendant N-(3-chloropropyl)benzamide groups. These pendant groups could then be post-functionalized to introduce specific properties to the polymer surface or bulk material. The incorporation of amide functionalities into polymers is a known strategy to enhance properties like thermal stability. warwick.ac.uk
The development of amide-containing benzoxazine (B1645224) monomers and their subsequent polymerization is another area where derivatives of this compound could be relevant. researchgate.net The rigid benzamide structure can impart desirable thermal and mechanical properties to the resulting polymers.
Development of Novel Catalytic Systems Utilizing Benzamide Derivatives as Ligands or Precursors
Benzamide derivatives have been explored as ligands in transition metal catalysis. The amide functionality can coordinate to metal centers, and the substituents on the aromatic ring and the N-alkyl chain can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. researchgate.net
The nitrogen and oxygen atoms of the amide group in this compound can act as a bidentate ligand, or the molecule could be further functionalized to create more complex ligand architectures. For example, the terminal chloro group on the propyl chain could be substituted with a phosphine (B1218219) or another coordinating group to create a tridentate ligand. Such ligands are of great interest in catalysis, as they can stabilize metal centers and influence the selectivity and activity of catalytic reactions. drugmoneyart.com
Palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis, often rely on sophisticated ligands to achieve high efficiency. nih.gov Benzamide-derived ligands could find application in this area. Furthermore, the development of catalysts for the N-alkylation of amides with alcohols is an active area of research where benzamide substrates and ligands play a crucial role. researchgate.netresearchgate.netresearchgate.net
Applications in Advanced Spectroscopic Probe Development
Fluorescent probes are essential tools in many areas of science for visualizing and detecting specific analytes or changes in the local environment. youtube.com The benzamide scaffold can be a component of fluorescent dyes, and its substitution pattern can significantly influence the photophysical properties of the molecule.
While this compound itself is not inherently fluorescent, it can serve as a precursor for the synthesis of fluorescent probes. For example, the aromatic ring could be extended through cross-coupling reactions to create a more conjugated system, which is a common strategy for designing fluorescent molecules. The N-alkyl chain provides a convenient point for attaching a recognition moiety that can selectively bind to a target analyte. Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off") can be observed. Benzimidazole-based fluorescent probes, which share structural similarities with benzamides, have been successfully developed for detecting specific ions. nih.gov The design of benzothiazole-based probes for detecting biological aggregates also highlights the utility of related aromatic amide structures in probe development. nih.gov
The development of α-substituted methacrylamides as turn-on probes demonstrates how modification of the amide functionality can be used to create responsive spectroscopic tools. nih.gov Similar strategies could potentially be applied to derivatives of this compound.
Theoretical Design and Prediction of Novel Benzamide Architectures with Tuned Chemical Properties
Computational chemistry and theoretical modeling are powerful tools for predicting the properties of molecules and for designing new structures with desired characteristics. nih.gov For a molecule like this compound, theoretical methods can provide insights into its structure, reactivity, and potential applications.
Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties. This information can help to understand its reactivity and to predict the outcomes of chemical reactions. For instance, the relative reactivity of the two chloro-substituents could be assessed through computational analysis of bond dissociation energies or electrostatic potential maps.
Furthermore, theoretical studies can guide the design of new benzamide architectures with specific properties. For example, by systematically varying the substituents on the aromatic ring and the N-alkyl chain in a computational model, it is possible to predict how these changes will affect the molecule's ability to act as a ligand, its potential for polymerization, or its photophysical properties. Such in silico screening can help to prioritize synthetic targets and to accelerate the discovery of new functional molecules. Studies on the suppression of disorder in benzamide crystals through fluorination, rationalized by crystal structure prediction calculations, exemplify the power of combining experimental and computational approaches. acs.org
Table 2: Predicted Physicochemical Properties of Benzamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| Benzamide | C₇H₇NO | 121.14 | 0.82 |
| 3-Chlorobenzamide | C₇H₆ClNO | 155.58 | 1.5 |
| This compound | C₁₀H₁₁Cl₂NO | 232.10 | - |
Data for Benzamide and 3-Chlorobenzamide from PubChem. nih.govfoodb.ca LogP for this compound is not available and would require computational prediction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(3-chloropropyl)benzamide, and how can purity be ensured?
- The compound can be synthesized via amide coupling between 3-chlorobenzoyl chloride and 3-chloropropylamine, typically in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (retention time analysis) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), chloropropyl chain (δ 3.5–3.7 ppm for CH₂Cl), and amide NH (δ 8.3–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretches (~650–750 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement). For example, similar benzamide derivatives show planar amide groups and intermolecular hydrogen bonding .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of chloro-group substitution?
- The 3-chloro substituent on the benzamide ring can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) under microwave-assisted conditions (120°C, DMF). Kinetic studies show that electron-withdrawing groups (e.g., amide) activate the ring for substitution at the meta position, but steric hindrance from the chloropropyl chain may reduce yields .
- Contrasting Some studies report competing hydrolysis of the amide bond under strongly basic conditions (pH > 10), necessitating pH control (pH 7–8 buffer) to preserve the core structure .
Q. How can researchers resolve contradictions in reported biological activity data?
- Antimicrobial assays (e.g., against S. aureus or E. coli) often show variability in MIC values due to differences in bacterial strains or assay protocols. For example, benzamide derivatives with similar substituents exhibit MIC ranges of 8–32 µg/mL .
- Mitigation strategies :
- Standardize protocols using CLSI guidelines.
- Perform dose-response curves with triplicate measurements.
- Compare with positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .
Q. What experimental designs are suitable for studying metal coordination complexes of this compound?
- The amide and chloro groups can act as ligands for transition metals (e.g., Ni²⁺, Cu²⁺). Design reactions in anhydrous THF with metal salts (e.g., NiCl₂), followed by elemental analysis and FT-IR to confirm metal-ligand binding (e.g., shifts in C=O or C-Cl stretches) .
- Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals distorted square-planar geometries in nickel complexes, with bond lengths of ~1.85 Å for Ni–S and ~1.90 Å for Ni–O .
Q. How do solvent polarity and temperature affect synthesis yields?
- Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of 3-chlorobenzoyl chloride but may increase side reactions (e.g., hydrolysis). Non-polar solvents (e.g., toluene) reduce hydrolysis but require higher temperatures (reflux, 110°C) .
- Yield optimization :
- DMF at 60°C: ~70% yield (with 5% hydrolysis byproduct).
- Toluene at 110°C: ~85% yield (minimal hydrolysis) .
Q. What methodologies are used to investigate target-binding interactions?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD values). For example, benzamide derivatives show KD = 10–100 nM for kinase inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding, typical for hydrophobic interactions with the chloropropyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
